4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole, also known as 4-Benzylidene-2-phenyl-5(4H)-oxazolone, is a heterocyclic compound belonging to the oxazolone family. This compound is characterized by its unique structure, which includes a benzylidene group attached to a phenyl-substituted oxazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be synthesized through several methods. One common approach involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at 75°C . Another method includes the cyclization of N-benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Geometric Isomerization: This compound can undergo geometric isomerization under photochemical conditions.
Hydrogen Abstraction: It can also undergo hydrogen abstraction from solvents under specific conditions.
Common Reagents and Conditions
Geometric Isomerization: Typically requires light exposure to induce the isomerization process.
Hydrogen Abstraction: Involves the presence of suitable solvents that can donate hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, geometric isomerization results in different isomeric forms of the compound, while hydrogen abstraction can lead to the formation of various hydrogenated derivatives.
Scientific Research Applications
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity on cancer cells is attributed to its ability to interfere with cell division and induce apoptosis . The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
4-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:
4-Benzylidene-2-phenyl-2-oxazolin-5-one: Shares a similar core structure but differs in the substitution pattern.
5-Benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-one: Another closely related compound with slight structural variations.
Properties
CAS No. |
73405-88-6 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-benzylidene-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
XNGJJGBAEDJARE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)N=C(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.